![molecular formula C15H14N2O2 B2701665 N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide CAS No. 31061-80-0](/img/structure/B2701665.png)
N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide is a chemical compound belonging to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to boiling, and the product is formed after several hours of refluxing. The resulting compound is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used as a corrosion inhibitor for metals, particularly in acidic environments.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide involves its interaction with molecular targets and pathways. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion. The compound’s biological activities are attributed to its ability to interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxyl-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide: Similar in structure but with additional hydroxyl groups, enhancing its corrosion inhibition properties.
N’-[(E)-(4-fluorophenyl)methylidene]benzohydrazide: Contains a fluorine atom instead of a methoxy group, which can alter its chemical reactivity and biological activity.
Uniqueness
N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide is unique due to its specific methoxy substitution, which influences its chemical properties and reactivity. This makes it particularly useful in certain applications, such as corrosion inhibition and potential therapeutic uses.
Propiedades
Número CAS |
31061-80-0 |
|---|---|
Fórmula molecular |
C15H14N2O2 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
N-[(Z)-(4-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O2/c1-19-14-9-7-12(8-10-14)11-16-17-15(18)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18)/b16-11- |
Clave InChI |
SHSNILXAPAXVEH-WJDWOHSUSA-N |
SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2 |
SMILES isomérico |
COC1=CC=C(C=C1)/C=N\NC(=O)C2=CC=CC=C2 |
SMILES canónico |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(4-BROMOPHENYL)-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-PHENYLETHAN-1-ONE](/img/structure/B2701584.png)
![2-(Piperidin-4-ylmethoxy)benzo[d]thiazole hydrochloride](/img/structure/B2701585.png)
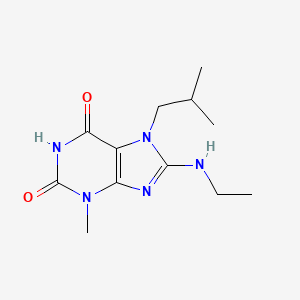
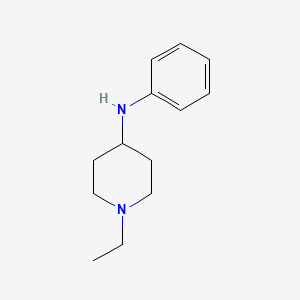
![N-(2,4-dichlorophenyl)-N'-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]ethanediamide](/img/structure/B2701592.png)
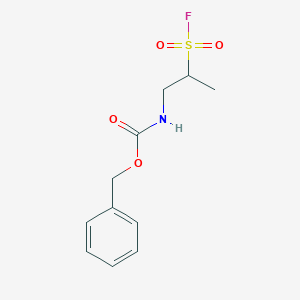
![2-Amino-6-benzyl-4-(4-hydroxy-3,5-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2701597.png)
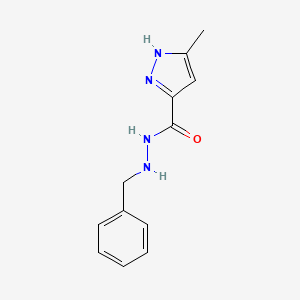
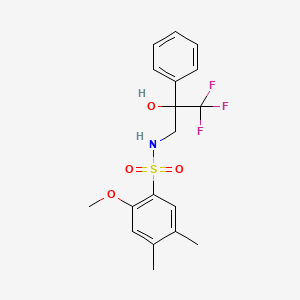
![4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/new.no-structure.jpg)
![4-[(4-bromophenyl)sulfanyl]-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine](/img/structure/B2701602.png)

![2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2701605.png)
